Choline hydrogen sulfate

Catalog No.
S566460
CAS No.
16655-25-7
M.F
C5H14NO4S+
M. Wt
184.24 g/mol
Availability
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Choline hydrogen sulfate

CAS Number

16655-25-7

Product Name

Choline hydrogen sulfate

IUPAC Name

trimethyl(2-sulfooxyethyl)azanium

Molecular Formula

C5H14NO4S+

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3/p+1

InChI Key

WXCQAWGXWVRCGP-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CCOS(=O)(=O)O

Canonical SMILES

C[N+](C)(C)CCOS(=O)(=O)O

Choline hydrogen sulfate is a quaternary ammonium ion and a member of choline sulfates. It is a conjugate acid of a choline sulfate.

Choline hydrogen sulfate is a quaternary ammonium ion with the chemical formula C5H14NO4S+\text{C}_5\text{H}_{14}\text{N}\text{O}_4\text{S}^+. It is classified as a choline sulfate and serves as the conjugate acid of choline sulfate. This compound is characterized by the presence of a positively charged nitrogen atom, which is bonded to four substituents: three methyl groups and one hydroxyethyl group, along with a sulfate group. Its unique structure contributes to its solubility in water and its role in various biological processes, particularly in cell signaling and metabolism.

, primarily involving proton transfer due to its acidic nature. It can deprotonate to form choline sulfate, which is a more stable form. The general reaction can be represented as:

Choline hydrogen sulfateCholine sulfate+H+\text{Choline hydrogen sulfate}\rightleftharpoons \text{Choline sulfate}+\text{H}^+

Additionally, it can react with other compounds to form ionic liquids or be used as a catalyst in organic synthesis. For instance, its interaction with aldehydes can lead to the formation of various organic compounds, showcasing its utility in synthetic chemistry .

Choline hydrogen sulfate plays a significant role in biological systems. It is involved in the synthesis of phosphatidylcholine, an essential component of cell membranes. Moreover, it has been studied for its potential neuroprotective effects and its role in neurotransmission. Research indicates that choline derivatives may influence cognitive functions and may have therapeutic implications in neurodegenerative diseases .

The synthesis of choline hydrogen sulfate can be achieved through several methods:

  • Direct Reaction: Choline can be reacted with sulfuric acid to produce choline hydrogen sulfate directly.
  • Neutralization: Combining choline hydroxide with sulfuric acid or sulfates can yield this compound.
  • Ionic Liquid Formation: Choline hydrogen sulfate can also be synthesized as part of ionic liquid formulations by reacting it with various organic solvents or substrates .

Choline hydrogen sulfate has diverse applications:

  • Biological Research: Used as a substrate or marker in studies related to metabolism and cell signaling.
  • Catalysis: Acts as a catalyst in organic reactions, particularly in the synthesis of complex molecules such as N-heterocycles .
  • Nutritional Supplement: Due to its role in choline metabolism, it is considered beneficial for cognitive health and liver function.

Studies on the interactions of choline hydrogen sulfate focus on its role in enzymatic reactions and metabolic pathways. It has been shown to interact with various enzymes involved in lipid metabolism and neurotransmitter synthesis. Additionally, research highlights its potential synergistic effects when combined with other nutrients or compounds, which may enhance its biological efficacy .

Choline hydrogen sulfate shares structural similarities with several other compounds, notably:

  • Choline: A precursor for acetylcholine and phosphatidylcholine but lacks the sulfate group.
  • Choline Sulfate: The conjugate base of choline hydrogen sulfate; it is more stable but less reactive.
  • Trimethylamine N-oxide: Another quaternary ammonium compound that plays roles in osmoregulation but differs structurally by lacking the sulfate moiety.
CompoundFormulaKey Features
CholineC5H14NPrecursor for neurotransmitters; no sulfate group
Choline SulfateC5H13NO4SConjugate base; more stable than choline hydrogen sulfate
Trimethylamine N-oxideC3H9NOInvolved in osmoregulation; lacks a sulfate group

Choline hydrogen sulfate's unique quaternary structure and its ability to act as both an acid and a base make it distinct among these compounds, contributing to its varied biological functions and applications .

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectral Interpretation

The proton nuclear magnetic resonance spectroscopic analysis of choline hydrogen sulfate presents a complex spectral profile that requires sophisticated interpretation techniques to achieve complete signal assignment. The compound exhibits distinct chemical shift patterns that reflect its unique structural features, including the quaternary ammonium functionality and the sulfate ester linkage [1].

The molecular structure of choline hydrogen sulfate displays three primary proton environments that generate characteristic resonance patterns in the proton nuclear magnetic resonance spectrum. The methylene protons adjacent to the quaternary nitrogen center (position carbon-1) resonate at 4.4060 parts per million, while the methylene protons connected to the sulfate oxygen (position carbon-2) appear at 3.6673 parts per million. The nine equivalent methyl protons attached to the quaternary nitrogen center produce a signal at 3.1377 parts per million [1].
The downfield chemical shift observed for the carbon-1 methylene protons reflects the strong electron-withdrawing effect of the positively charged quaternary ammonium group. This deshielding effect is more pronounced compared to the corresponding protons in free choline (3.9694 parts per million) and choline phosphate (4.0692 parts per million), indicating the influence of the sulfate substituent on the electronic environment [1].

Quantum-Mechanical Driven Iterative Full Spin Analysis

Quantum-mechanical driven proton iterative full spin analysis represents the most advanced approach for complete spectral parameter determination in choline hydrogen sulfate. This computational methodology enables precise determination of chemical shifts, coupling constants, and line widths through iterative optimization procedures that account for complex spin-spin interactions [1] [2].

The iterative optimization process employs least-squares fitting algorithms, specifically the "total-line shape fitting" or "auto-fit" methods, to achieve maximum correlation between calculated and experimental spectra. The total root-mean-square value serves as the primary indicator for evaluating the degree of similarity between theoretical predictions and experimental observations. Advanced optimization techniques involve adjusting line width optimization modes from "force to original" to "release" configurations, while fine-tuning Gaussian, asymmetry, and dispersion contributions [1].

The quantum-mechanical approach successfully resolves spectral complexities that conventional manual analysis cannot adequately address. The method provides accurate chemical shift values at precision levels of 0.1 parts per billion and coupling constant determinations at 10 millihertz resolution, representing significant improvements over traditional spectroscopic interpretation methods [1].

Heteronuclear Coupling Phenomena

Heteronuclear coupling interactions in choline hydrogen sulfate involve primarily proton-nitrogen-14 scalar couplings, which contribute significantly to the spectral complexity observed in the proton nuclear magnetic resonance spectrum. The nitrogen-14 nucleus, with its spin quantum number of 1 and moderate-sized nuclear quadrupole moment, produces resolvable coupling patterns when placed in the highly symmetrical environment of the quaternary ammonium center [1] [3].

Three distinct proton-nitrogen-14 coupling constant values have been accurately determined through quantum-mechanical analysis. The three-bond coupling between the carbon-1 methylene protons and the nitrogen center exhibits a coupling constant of 2.66 hertz. The two-bond coupling between the carbon-2 methylene protons and nitrogen displays a smaller value of 0.37 hertz. The two-bond coupling between the nitrogen-methyl protons and the nitrogen center shows a coupling constant of 0.48 hertz [1].

These heteronuclear coupling constants provide valuable structural information and serve as distinctive spectroscopic fingerprints for choline hydrogen sulfate. The coupling patterns differ from those observed in related compounds such as free choline (2.69, 0.33, 0.54 hertz) and choline phosphate (2.78, 0.39, 0.57 hertz), reflecting the unique electronic environment created by the sulfate ester functionality [1].

Non-First-Order Splitting Patterns

Non-first-order splitting phenomena in choline hydrogen sulfate arise from the presence of magnetically non-equivalent geminal protons, creating complex multipicity patterns that deviate from simple first-order predictions. These higher-order effects become particularly pronounced when the frequency separation between coupled nuclei approaches values less than ten times the coupling constant magnitude [1] [3].

The methylene proton systems in choline hydrogen sulfate exhibit strong coupling characteristics, resulting in spectral patterns that display "roofing" effects and intensity distortions typical of second-order systems. The geminal coupling constants for the carbon-1 and carbon-2 methylene groups have been determined as -13.81 hertz and -14.78 hertz, respectively, indicating significant magnetic non-equivalence between the paired protons [1].

Vicinal coupling interactions further contribute to the spectral complexity, with the carbon-1 methylene protons showing vicinal coupling constants of 7.16 and 2.12 hertz, while the carbon-2 methylene protons exhibit similar values of 7.16 and 2.12 hertz. The conformational dynamics of the ethyl chain connecting the quaternary ammonium and sulfate functionalities influence these coupling patterns through rapid interconversion between staggered conformational states [1].

Mass Spectrometry Applications

Mass spectrometric analysis of choline hydrogen sulfate provides definitive molecular weight confirmation and valuable structural information through characteristic fragmentation patterns. The compound exhibits a molecular ion peak at mass-to-charge ratio 185.06 in positive ionization mode, corresponding to the protonated molecular ion [M+H]+. Alternative ionization produces the deprotonated molecular ion [M-H]- at mass-to-charge ratio 183.05 and the sodium adduct [M+Na]+ at mass-to-charge ratio 207.04 [4] [5].

Fragmentation analysis reveals diagnostic ion patterns that confirm the presence of the sulfate ester functionality. The loss of the hydrogen sulfate group (97 mass units) from the molecular ion generates a characteristic fragment ion corresponding to the choline cation. Secondary fragmentation involves the elimination of sulfur trioxide (80 mass units), producing additional structural confirmation through mass spectral interpretation [4].

High-resolution mass spectrometry enables precise mass determination with sub-5 parts per million accuracy, facilitating unambiguous molecular formula assignment. The isotope pattern analysis provides additional confirmation of the elemental composition, particularly for the sulfur-containing functionality that exhibits characteristic isotopic signatures [4].

Infrared Spectroscopic Fingerprinting

Infrared spectroscopic analysis of choline hydrogen sulfate reveals characteristic vibrational bands that serve as distinctive fingerprints for functional group identification and structural confirmation. The spectrum displays broad, intense absorption in the 3500-3200 wavenumber region, attributed to hydrogen-bonded hydroxyl stretching vibrations associated with the sulfate ester functionality [6] [7].

The carbon-hydrogen stretching vibrations of the quaternary ammonium methyl groups appear in the 2950-2850 wavenumber range with medium intensity. Characteristic bending vibrations of the methyl groups produce absorption bands at 1485-1450 wavenumbers, while the sulfur-oxygen stretching vibrations of the sulfate group generate strong absorption at 1250-1200 wavenumbers [6] [8].

The carbon-oxygen stretching vibrations associated with the choline ester linkage produce intense absorption in the 1100-1000 wavenumber region. The carbon-nitrogen stretching vibrations of the quaternary ammonium center contribute to medium-intensity absorption at 800-750 wavenumbers. These vibrational assignments provide comprehensive structural confirmation and enable differentiation from related choline derivatives [6] [8].

Chromatographic Separation Methodologies

Ion chromatography represents the primary analytical technique for choline hydrogen sulfate separation and quantification. The method employs the Dionex IonPac CS19 analytical column with electrolytically generated methanesulfonic acid as the mobile phase. Detection is achieved through suppressed conductivity measurement, providing sensitive and selective determination of the choline cation [9].

The chromatographic separation utilizes a 2 millimeter internal diameter column system that achieves higher peak efficiency and shorter analysis times compared to traditional 4 millimeter columns. The optimized gradient elution profile enables baseline separation of choline hydrogen sulfate from interfering cations within 15 minutes. Sample preparation involves acid hydrolysis to convert bound choline forms to free choline, followed by filtration through 0.2 micrometer polyethersulfone syringe filters [9].

Hydrophilic interaction liquid chromatography provides an alternative separation mechanism for choline hydrogen sulfate analysis. The method employs a polar stationary phase with acetonitrile-water mobile phase gradients, achieving retention through hydrogen bonding and electrostatic interactions. Detection combines ultraviolet absorption and mass spectrometry for enhanced specificity and sensitivity [10].

Reversed-phase liquid chromatography enables separation using octadecylsilane columns with water-acetonitrile gradients. The method provides rapid analysis with retention times of 5-8 minutes, suitable for high-throughput applications. Capillary electrophoresis offers an alternative approach utilizing fused silica capillaries with phosphate buffer systems, achieving separation based on differential electrophoretic mobility [11].

X-ray Crystallographic Studies

X-ray crystallographic analysis of choline hydrogen sulfate and related compounds has been accomplished through high-resolution synchrotron radiation studies. The crystallographic investigations reveal detailed structural information about the three-dimensional arrangement of atoms within the crystal lattice and provide insights into intermolecular hydrogen bonding patterns [12].

Crystals suitable for X-ray diffraction analysis are typically grown using vapor diffusion techniques in sitting drop configurations. The crystallization conditions involve mixing equal volumes of protein solution and reservoir solution containing lithium sulfate as the precipitant. Optimization of crystallization parameters includes variation of precipitant concentration and pH to achieve diffraction-quality crystals [12].

Data collection utilizes synchrotron radiation sources, including beamlines ID23-1, ID30A1, and ID30B at the European Synchrotron Radiation Facility. Diffraction data are processed using XDS software for indexing and integration, followed by scaling and merging with AIMLESS from the CCP4 crystallographic software suite. Structure determination employs molecular replacement methods with MOLREP, using appropriate search models from the Protein Data Bank [12].

The refined crystal structures achieve resolutions ranging from 1.84 to 2.10 angstroms, enabling detailed visualization of atomic positions and conformations. The crystallographic analysis reveals space group assignments of C121 or P121, with unit cell parameters of approximately a=128.5, b=206.9, c=116.6 angstroms. Structure refinement utilizes PHENIX and REFMAC software packages with iterative model building using Coot [12].

Thermal Analysis Techniques

Thermogravimetric analysis of choline hydrogen sulfate provides comprehensive information about thermal stability and decomposition behavior. The analysis employs controlled heating from ambient temperature to 400 degrees Celsius under nitrogen atmosphere, monitoring mass loss as a function of temperature. The decomposition temperature range for choline-based compounds typically occurs between 245-280 degrees Celsius [13] [14].

The thermal decomposition process involves multiple steps, beginning with dehydration reactions at lower temperatures, followed by decomposition of the organic components at higher temperatures. The first decomposition step occurs around 160-250 degrees Celsius, corresponding to loss of water and volatile organic components. The second major decomposition step occurs at 280-400 degrees Celsius, involving degradation of the quaternary ammonium and sulfate functionalities [13].

Differential scanning calorimetry enables precise determination of phase transition temperatures and thermal events. The analysis reveals glass transition temperatures, melting points, and crystallization behaviors under controlled heating and cooling cycles. The calorimetric data provide insights into molecular interactions and thermal stability characteristics essential for processing and storage considerations [14].

XLogP3

-0.8

Other CAS

16655-25-7

Wikipedia

Choline hydrogen sulfate

Dates

Last modified: 02-18-2024

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